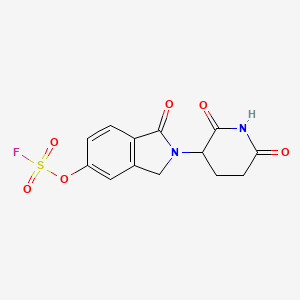![molecular formula C14H18ClN3O B6605361 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine CAS No. 2416218-57-8](/img/structure/B6605361.png)
1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine is an intricate organic compound combining an aziridine and a piperazine moiety with a chlorophenyl group. The aziridine ring, known for its strain, and the functionalized piperazine core make this compound a point of interest in various fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine typically involves multi-step organic reactions. A common route begins with the formation of the aziridine ring through the reaction of an amine with an epoxide under basic conditions. This intermediate is then coupled with a piperazine derivative, which is functionalized with the 3-chlorophenyl group. The precise reaction conditions, such as temperature, solvents, and catalysts, vary depending on the specific reagents used.
Industrial Production Methods: For industrial-scale production, the synthesis might employ continuous flow techniques to enhance yield and purity. High-throughput methods could include the use of automated synthesis platforms that facilitate rapid reaction optimization. Key considerations include cost-effective starting materials, solvent recovery systems, and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions It Undergoes: 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine participates in various types of chemical reactions:
Oxidation: The compound can undergo oxidation at the aziridine ring, leading to ring-opening and formation of amino alcohol derivatives.
Reduction: Reduction reactions may target the chlorophenyl group or the carbonyl group attached to the aziridine, yielding different functionalized piperazines.
Substitution: Nucleophilic substitution at the aziridine and piperazine rings can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (mCPBA).
Reduction: Typical reducing agents are sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, and alcohols can be employed under mild conditions to substitute reactive sites on the compound.
Major Products Formed:
Scientific Research Applications
Chemistry: This compound serves as a building block for synthesizing more complex molecules, useful in studying reaction mechanisms and synthesis methodologies. Biology: It finds applications in probing biological systems, often as a scaffold for designing enzyme inhibitors or receptor ligands. Medicine: Potential medicinal applications include its use as a pharmacophore for developing drugs targeting specific biochemical pathways, such as those involving neurotransmitters. Industry: Industrial applications might involve its use in materials science, particularly in designing polymers or as a precursor for specialty chemicals.
Mechanism of Action
Mechanism: The biological activity of 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine is primarily attributed to its ability to interact with proteins and enzymes. The aziridine ring can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their function. The piperazine core can mimic neurotransmitter structures, potentially modulating receptor activity.
Molecular Targets and Pathways:
Enzyme Inhibition: Targets include enzymes with nucleophilic active sites, such as serine or cysteine proteases.
Receptor Modulation: The compound may interact with GABA or serotonin receptors due to the structural similarity of the piperazine ring with neurotransmitter analogs.
Comparison with Similar Compounds
1-(4-aminophenyl)piperazine
1-(3-chlorophenyl)piperazine
Aziridine derivatives with varying substituents
Unique Aspects: The presence of both an aziridine ring and a chlorophenyl-piperazine structure in 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine confers unique reactivity and biological activity compared to similar compounds, making it a valuable compound in both research and industrial applications.
This comprehensive overview captures the multifaceted aspects of this compound, from its synthesis to its diverse applications
Properties
IUPAC Name |
[(2R)-aziridin-2-yl]-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O/c15-12-3-1-2-11(8-12)10-17-4-6-18(7-5-17)14(19)13-9-16-13/h1-3,8,13,16H,4-7,9-10H2/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRLUIDFPKFOHR-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)[C@H]3CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
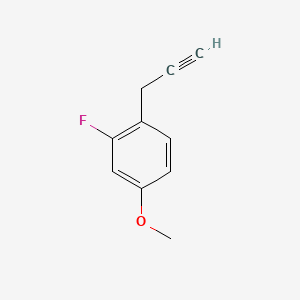
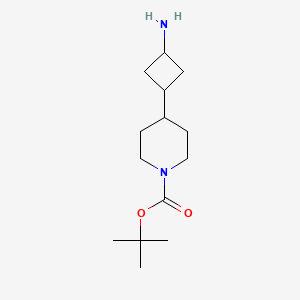
![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B6605297.png)
![2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid](/img/structure/B6605301.png)
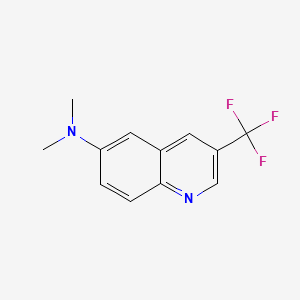
![ethyl2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate](/img/structure/B6605314.png)
![3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione](/img/structure/B6605323.png)
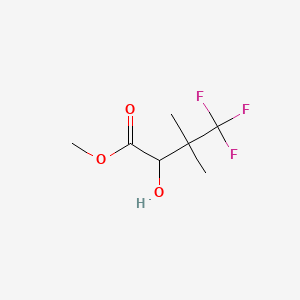
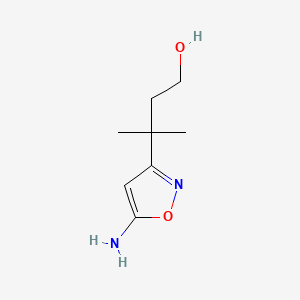
![tert-butyl2-ethynyl-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B6605340.png)
![2-{3-[5-chloro-2-(oxolan-3-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine](/img/structure/B6605346.png)
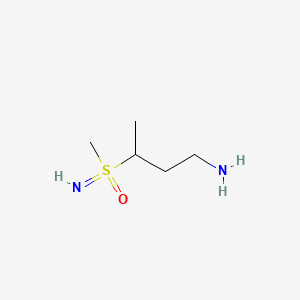
![(2S,3S)-2-[(2S,3S)-2-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}-3-methylpentanamido]-N-[(1S,2R)-2-hydroxy-1-{[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamoyl}propyl]-3-methylpentanamide](/img/structure/B6605359.png)
